L-methionine is classified as a sulfur-containing amino acid and is one of the twenty standard amino acids used by cells to synthesize proteins. It is categorized as an essential amino acid for humans, meaning it must be obtained through diet because the human body cannot synthesize it. Natural sources of L-methionine include:
L-methionine can be synthesized both biologically and chemically.
In microorganisms such as Escherichia coli, L-methionine is biosynthesized from homoserine through a series of enzymatic reactions involving several genes including metA, metB, metC, metE, and metH. The process begins with the conversion of homoserine to O-succinyl-L-homoserine by the enzyme homoserine-O-succinyl transferase (encoded by metA). This intermediate is then converted into cystathionine by O-succinylhomoserine lyase or cystathionine γ-synthase (encoded by metB), eventually leading to the production of L-methionine .
L-methionine has the following molecular formula: . Its structure includes a thioether group (-S-), which is characteristic of sulfur-containing amino acids. The specific stereochemistry of L-methionine is defined by its configuration around the α-carbon atom, making it optically active. The molecular weight of L-methionine is approximately 149.21 g/mol.
L-methionine participates in several important biochemical reactions:
These reactions are vital for maintaining cellular functions and regulating metabolic pathways .
The primary mechanism of action for L-methionine involves its conversion to S-adenosyl-L-methionine. This compound acts as a universal methyl donor in numerous methylation reactions:
The regulation of these pathways is crucial for cellular homeostasis and response to environmental changes .
L-methionine exhibits several notable physical and chemical properties:
These properties influence its use in various applications across food, pharmaceutical, and agricultural industries .
L-Methionine biosynthesis diverges significantly between bacteria, fungi, and plants. In fungi, the pathway initiates with L-homoserine O-acetylation catalyzed by homoserine O-acetyltransferase (Met2p). This enzyme employs a catalytic triad (Ser-Asp-His) to activate homoserine’s hydroxyl group via acetyl-CoA, forming O-acetyl-L-homoserine (OAH) [4]. Sulfur incorporation occurs through two routes:
Final methionine synthesis is mediated by cobalamin-independent methionine synthase (Met6p), which methylates homocysteine using 5-methyl-tetrahydrofolate [4]. In bacteria like Escherichia coli, methionine biosynthesis is tightly regulated by the MetJ repressor protein. Mutations in MetJ (e.g., Ser54Asn) derepress methionine biosynthetic enzymes (e.g., cystathionine γ-synthase/β-lyase), enabling overproduction [10].
Table 1: Core Enzymes in Fungal Methionine Biosynthesis
Enzyme | Gene | Reaction | Cofactors/Features |
---|---|---|---|
Homoserine O-acetyltransferase | MET2 | Acetylates L-homoserine | Catalytic triad (Ser-Asp-His), Acetyl-CoA |
O-acetylhomoserine sulfhydrylase | MET17 | Converts OAH to homocysteine | Bifunctional, uses inorganic sulfide |
Methionine synthase | MET6 | Methylates homocysteine | Cobalamin-independent, uses 5-methyl-THF |
The transsulfuration pathway enables sulfur transfer between cysteine and homocysteine, linking methionine and cysteine metabolism:
Notably, pathway dominance varies by organism:
Remethylation salvages homocysteine by adding a methyl group from donors like 5-methyl-THF (via methionine synthase) or betaine (via betaine-homocysteine methyltransferase). This conserves methionine’s carbon skeleton while minimizing methionine de novo synthesis demands [9].
S-Adenosylmethionine (SAMe), synthesized from methionine and ATP by methionine adenosyltransferase, serves as the primary methyl donor in cellular metabolism. Its methyl group is transferred to diverse substrates (DNA, proteins, lipids, neurotransmitters) generating S-adenosylhomocysteine (SAH) [2] [9]. Key roles include:
Cellular SAMe depletion occurs in liver diseases due to downregulated methionine adenosyltransferase, impairing glutathione synthesis and increasing oxidative stress [9]. SAMe also regulates its own synthesis by feedback-inhibiting methionine adenosyltransferase and modulating methionine salvage enzymes [7].
Methionine salvage reclaims the thiomethyl group from 5’-methylthioadenosine (MTA), a byproduct of SAMe-dependent polyamine/ethylene synthesis. The pathway diverges between prokaryotes and eukaryotes:
Anaerobic steps remain incompletely characterized, particularly in archaea. Salvage efficiency influences microbial ecology; for example, K. pneumoniae’s dioxygenase activity varies with oxygen availability [7].
Table 2: Key Enzymes in Methionine Salvage Pathways
Organism | Enzyme | Function | Unique Feature |
---|---|---|---|
Bacillus subtilis | MtnW (YrkW) | Tautomerizes DK-MTP-1-P | RuBisCO-like protein |
Pseudomonas aeruginosa | MtnP | Phosphorolyzes MTA to MTR-1-P | Essential for MTA utilization |
Klebsiella pneumoniae | Aci-reductone dioxygenase | Cleaves aci-reductone to KMTB | Oxygen-dependent, produces CO |
Eukaryotes | MTA phosphorylase | Generates MTR-1-P from MTA | Conserved from archaea to humans |
The AUG codon, encoding methionine, is universally conserved as the initiation codon for protein synthesis across eukaryotes, bacteria, and archaea. This conservation underscores methionine’s critical role in:
Enzymes in methionine biosynthesis (e.g., homoserine acetyltransferases) show deep evolutionary conservation, with structural motifs like the α/β hydrolase fold preserved from bacteria to fungi [4] [1]. This highlights the pathway’s ancient origin and essentiality in cellular metabolism.
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